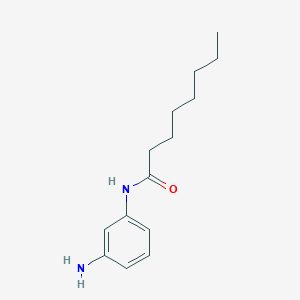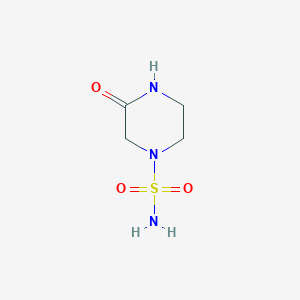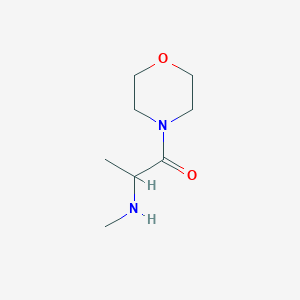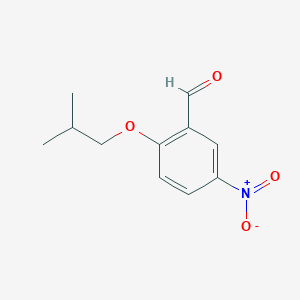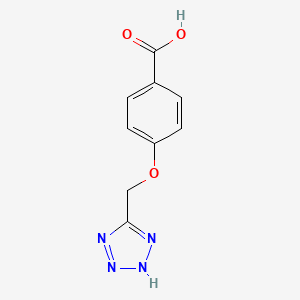
Acide 4-(1H-tétrazol-5-ylméthoxy)benzoïque
Vue d'ensemble
Description
4-(1H-tetrazol-5-ylmethoxy)benzoic acid is a chemical compound with the CAS Number: 503828-17-9 . It has a molecular weight of 220.19 and its IUPAC name is 4-(1H-tetraazol-5-ylmethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-(1H-tetrazol-5-ylmethoxy)benzoic acid is 1S/C9H8N4O3/c14-9(15)6-1-3-7(4-2-6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(1H-tetrazol-5-ylmethoxy)benzoic acid has a molecular weight of 220.19 . The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mécanisme D'action
TMB is used as a substrate in 4-(1H-tetrazol-5-ylmethoxy)benzoic acid assays because it is able to bind to certain enzymes. When TMB binds to an enzyme, it is converted into a colored product. This product is then detected by a colorimetric assay, which measures the concentration of the colored product. In fluorescence-based assays, TMB is used as a fluorescent dye. When the dye binds to certain molecules, it emits a fluorescent signal that can be detected by a fluorescence microscope.
Biochemical and Physiological Effects
TMB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, TMB has been found to have an inhibitory effect on the growth of certain bacteria. It has also been found to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TMB has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is light-sensitive, which makes it ideal for use in 4-(1H-tetrazol-5-ylmethoxy)benzoic acid assays. However, TMB has some limitations for lab experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. Additionally, it is not very stable in the presence of light.
Orientations Futures
There are several potential future directions for TMB. One potential direction is to use TMB as a fluorescent dye in fluorescence-based assays. Another potential direction is to use TMB as a catalyst in organic synthesis. Additionally, TMB could be used as an inhibitor of certain enzymes, such as proteases and phosphatases. Finally, TMB could be used to inhibit the growth of certain bacteria and cancer cells.
Applications De Recherche Scientifique
Développement de médicaments
La structure unique de ces composés permet diverses applications dans le développement de médicaments. Ils peuvent remplacer le groupe carboxyle dans les molécules pharmacologiques pour augmenter la lipophilie, améliorer la biodisponibilité et avoir moins d’effets négatifs .
Agents antioxydants
Ces composés ont été évalués en tant qu’agents antioxydants. Ils ont montré des propriétés antioxydantes par rapport au BHA standard (hydroxyanisole butylé) et au Trolox (acide 6-hydroxy-2,5,7,8-tétraméthylchroman-2-carboxylique) .
Activité antibactérienne
Les composés ont été criblés pour leurs activités antibactériennes . Les motifs tétrazoles sont connus pour présenter un large éventail de propriétés biologiques, y compris des effets antibactériens .
Activité anticancéreuse
Ces composés ont été évalués pour leurs activités anticancéreuses . Certains des composés synthétisés ont montré un effet cytotoxique significatif avec la valeur IC50 la plus faible de 8,47±0,09 µg/mL et 13,58±0,08 µg/mL, ce qui est presque proche du médicament standard .
Activité antituberculeuse (TB)
Les composés ont également été criblés pour leurs activités anti-TB . La tuberculose est l’une des principales causes de maladie et de décès dans le monde, et ces composés peuvent offrir des avantages thérapeutiques potentiels .
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-9(15)6-1-3-7(4-2-6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCOBREGDVEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


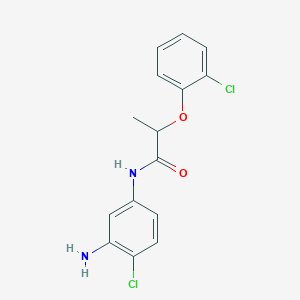
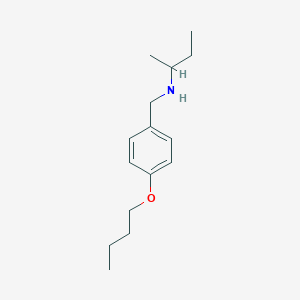


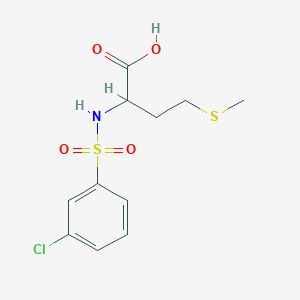
![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)
![3-{[4-(Diethylamino)benzoyl]amino}propanoic acid](/img/structure/B1388381.png)


